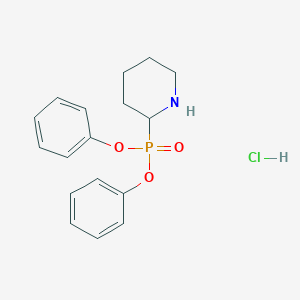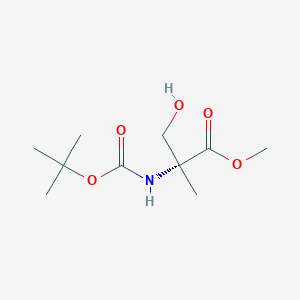
(R)-Methyl-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dipeptidsynthese
Diese Verbindung, eine tert-Butoxycarbonyl (Boc)-geschützte Aminosäure, kann bei der Synthese von Dipeptiden verwendet werden . Die Boc-Gruppe dient als Schutzgruppe für die Aminogruppe und verhindert unerwünschte Nebenreaktionen während der Peptidsynthese .
Synthese von Aminosäure-Ionenflüssigkeiten
Die Verbindung kann auch zur Herstellung von Aminosäure-Ionenflüssigkeiten (AAILs) verwendet werden . Diese Ionenflüssigkeiten wurden in der Peptidsynthese als synthetischer Träger, Spaltungsreagenz und Lösungsmittel weit verbreitet .
Organische Synthese
Die Boc-geschützte Aminosäure kann als effiziente Reaktanten und Reaktionsmedien in der organischen Synthese verwendet werden, wenn ihre reaktive Seitenkette und der N-Terminus chemisch geschützt sind .
Synthese neuartiger Raumtemperatur-Ionenflüssigkeiten
Die Verbindung kann bei der Entwicklung neuartiger Raumtemperatur-Ionenflüssigkeiten (RTILs) eingesetzt werden, die aus dem 1-Ethyl-3-methylimidazolium-Kation und den Anionen von im Handel erhältlichen Boc-geschützten Aminosäuren bestehen .
Wirkmechanismus
Target of Action
The primary target of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is amino acids . This compound is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the amino group to remain unreactive during subsequent reactions until the Boc group is removed .
Biochemical Pathways
The compound is involved in the synthesis of peptides . The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .
Result of Action
The result of the compound’s action is the formation of peptide bonds while preventing side reactions . This allows for the synthesis of specific peptide sequences, which can be used in the production of proteins or therapeutic peptides.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment can significantly impact the compound’s action. Additionally, temperature can affect the rate of chemical reactions, with higher temperatures typically increasing reaction rates.
Eigenschaften
IUPAC Name |
methyl (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNEDPIBZNRMT-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
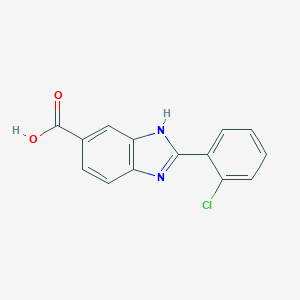

![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)


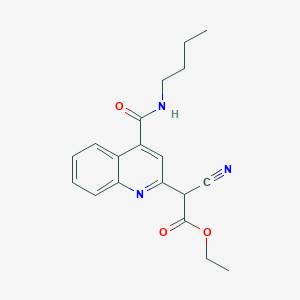
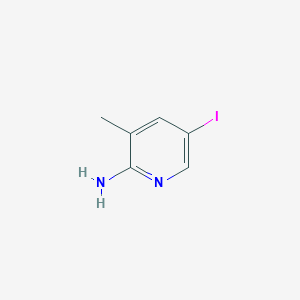
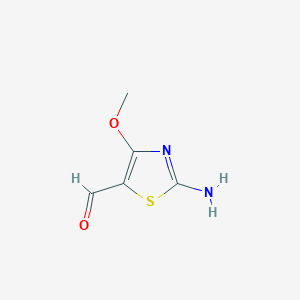
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)
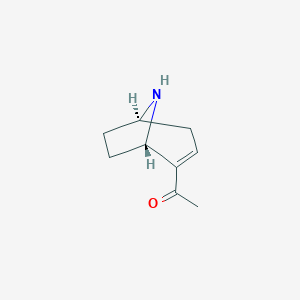
![methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B65842.png)
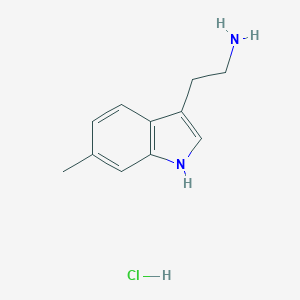
![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)
